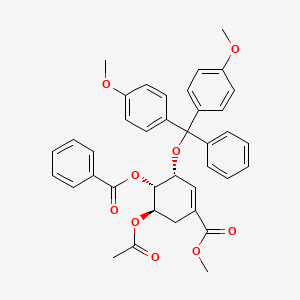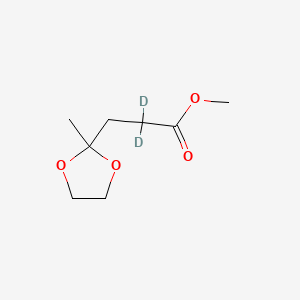
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is a deuterated compound with the molecular formula C8H12D2O4 and a molecular weight of 176.21 g/mol . This compound is a derivative of 1,3-dioxolane, which is a five-membered ring containing two oxygen atoms. The deuterium atoms in the compound make it particularly useful in various scientific research applications, especially in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 typically involves the reaction of 2-methyl-1,3-dioxolane with deuterated reagents under controlled conditions. One common method is the esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst . The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
化学反应分析
Types of Reactions
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
相似化合物的比较
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 2-Methyl-1,3-dioxolane
Uniqueness
2-Methyl-1,3-dioxolane-2-propanoic Acid Methyl Ester-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as NMR spectroscopy and metabolic research .
属性
IUPAC Name |
methyl 2,2-dideuterio-3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(11-5-6-12-8)4-3-7(9)10-2/h3-6H2,1-2H3/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFOSIFGGLZJW-SMZGMGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1(OCCO1)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)
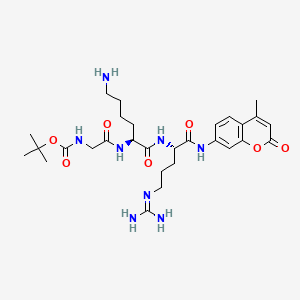
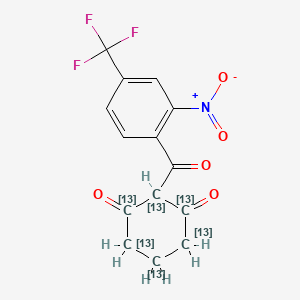
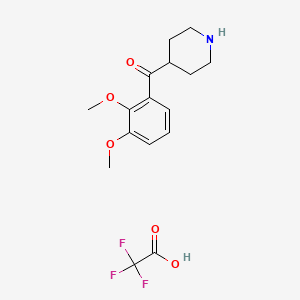
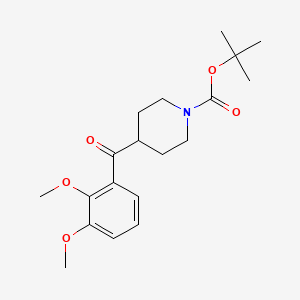

![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)
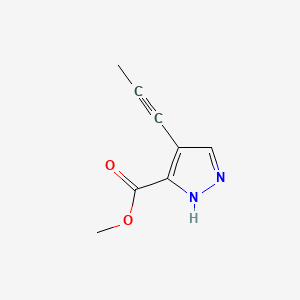
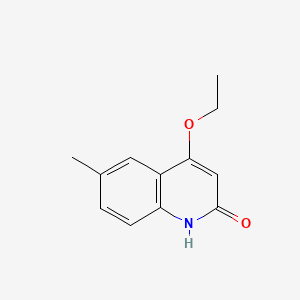

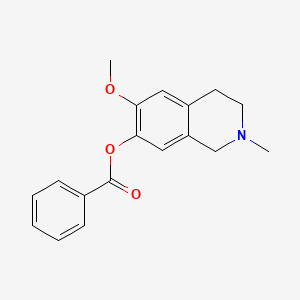
![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)
